molecular formula C13H11NO4S B1331042 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 315709-88-7

2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B1331042
CAS No.: 315709-88-7
M. Wt: 277.3 g/mol
InChI Key: QEJWSZQBVQQCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based compounds are a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives exhibit a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Thiophenecarboxylic acid, a similar compound, is 128.15 g/mol . It has the molecular formula C5H4O2S .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Arylidene Derivatives : A study by Kathiravan, Venugopal, and Muthukumaran (2017) reported the synthesis of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. These compounds showed promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, suggesting potential applications in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

  • Acid-Base Chemistry in Non-Aqueous Solvents : In research conducted by Yüksek et al. (2004), derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-ones, which react with 2-furoyl chloride and thiophene-2-carbonyl chloride, were studied. The pKa values of these compounds were determined in various non-aqueous solvents, which is significant for understanding their reactivity and potential use in various chemical environments (Yüksek et al., 2004).

  • Anti-Inflammatory and Antioxidant Activity : Kumar, Anupama, and Khan (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which showed in vitro anti-inflammatory and antioxidant activity. This highlights the potential of such compounds in the development of new therapeutic agents (Kumar, Anupama, & Khan, 2008).

  • Iminofurans Chemistry and Biological Activity : Shipilovskikh and Rubtsov (2014) explored the chemistry of iminofurans and their potential biological actions. This research is relevant to understanding the reactivity and possible applications of compounds with furan and thiophene motifs in drug design (Shipilovskikh & Rubtsov, 2014).

  • Heterocarbocyclic Nucleoside Analogues : Abeijón et al. (2006) discussed the synthesis of heterobicyclic amino alcohols from 2-thienylsuccinic acid, which are intermediates in creating nucleoside analogues. These compounds could have significant applications in antiviral and anticancer drug development (Abeijón et al., 2006).

  • Organic Semiconductors : Dey et al. (2010) developed a new synthesis route for thieno[3,4-b]thiophene and related compounds from thiophene-2-carboxylic acid. These heterocycles are crucial for low band gap organic semiconductors, used in OLEDs, photovoltaic cells, and electrochromics (Dey et al., 2010).

Future Directions

Thiophene-based compounds continue to be a focus of research due to their wide range of applications and potential biological activities . Future research may focus on developing new synthesis methods and exploring their potential uses in various fields.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-11(8-4-2-6-18-8)14-12-10(13(16)17)7-3-1-5-9(7)19-12/h2,4,6H,1,3,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJWSZQBVQQCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.